molecular formula C23H18Cl2N4O2 B10941038 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide

Cat. No.: B10941038
M. Wt: 453.3 g/mol
InChI Key: ROABEDQXEPIAMU-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group, and a dichlorophenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Attachment of the Dichlorophenoxy Moiety: The final step involves the reaction of the triazole derivative with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The dichlorophenoxy moiety may interact with cellular membranes, affecting their integrity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy moiety differentiates it from other triazole derivatives, potentially offering unique interactions and applications.

Properties

Molecular Formula

C23H18Cl2N4O2

Molecular Weight

453.3 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-4-[(2,4-dichlorophenoxy)methyl]benzamide

InChI

InChI=1S/C23H18Cl2N4O2/c24-19-10-11-21(20(25)12-19)31-14-17-6-8-18(9-7-17)22(30)27-23-26-15-29(28-23)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,27,28,30)

InChI Key

ROABEDQXEPIAMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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